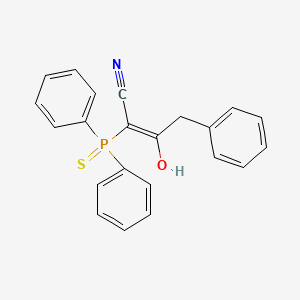
1-(2-chloro-4-nitrobenzoyl)-5-methyl-3-nitro-1H-pyrazole
Descripción general
Descripción
1-(2-Chloro-4-nitrobenzoyl)-5-methyl-3-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with chloro, nitro, and benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-nitrobenzoyl)-5-methyl-3-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the acylation of 5-methyl-3-nitro-1H-pyrazole with 2-chloro-4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4-nitrobenzoyl)-5-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 1-(2-amino-4-nitrobenzoyl)-5-methyl-3-nitro-1H-pyrazole.
Substitution: 1-(2-substituted-4-nitrobenzoyl)-5-methyl-3-nitro-1H-pyrazole.
Oxidation: 1-(2-chloro-4-nitrobenzoyl)-5-carboxy-3-nitro-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-nitrobenzoyl)-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzoyl group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparación Con Compuestos Similares
- 1-(2-chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine
- 1-(2-chloro-4-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine
- 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine
Comparison: Compared to these similar compounds, 1-(2-chloro-4-nitrobenzoyl)-5-methyl-3-nitro-1H-pyrazole is unique due to the presence of the pyrazole ring, which can confer different chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring also distinguishes it from other compounds, potentially leading to unique applications and properties.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-(5-methyl-3-nitropyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O5/c1-6-4-10(16(20)21)13-14(6)11(17)8-3-2-7(15(18)19)5-9(8)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEJFQMBKSZMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290469.png)
![2-[3-(4-chlorophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290476.png)
![ETHYL 2-[2-({5-[({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4290483.png)

![METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4290505.png)
![(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B4290508.png)
![3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL](/img/structure/B4290516.png)
![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide](/img/structure/B4290530.png)
![4-HYDROXY-3-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE](/img/structure/B4290541.png)
![5-benzyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4290548.png)

![4-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-4-METHYL-5-METHYLIDENE-1,3-DIOXOLAN-2-ONE](/img/structure/B4290559.png)

![1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE](/img/structure/B4290576.png)
